molecular formula C11H10O3 B1362649 methyl 3-methyl-1-benzofuran-2-carboxylate CAS No. 2076-36-0

methyl 3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B1362649
CAS No.: 2076-36-0
M. Wt: 190.19 g/mol
InChI Key: HVUOTQOUAMXGLR-UHFFFAOYSA-N
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Description

methyl 3-methyl-1-benzofuran-2-carboxylate is an organic compound with the molecular formula C11H10O3. It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring.

Scientific Research Applications

methyl 3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for “Methyl 3-methyl-2-benzofurancarboxylate” is not explicitly mentioned, it’s noted that benzofuran derivatives have shown antifungal activity . This activity includes changes in cytoplasmic calcium concentration .

Future Directions

Benzofuran derivatives, including “Methyl 3-methyl-2-benzofurancarboxylate”, have shown potential in various applications, particularly as antifungal agents . Future research may focus on further exploring these properties and developing new compounds with enhanced activity.

Biochemical Analysis

Biochemical Properties

Methyl 3-methyl-2-benzofurancarboxylate plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It has been shown to inhibit the growth of antibiotic-susceptible standards and clinically isolated strains of Gram-positive and Gram-negative bacteria, yeasts, and a human fungal pathogen . The compound interacts with various enzymes and proteins, leading to the inhibition of microbial growth. For instance, it has been identified as an active compound against Candida and Aspergillus brasiliensis . These interactions are crucial for its antimicrobial activity, making it a potential candidate for developing new therapeutic agents.

Cellular Effects

Methyl 3-methyl-2-benzofurancarboxylate influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial activity is partly due to its ability to disrupt cellular functions in microorganisms, leading to cell death . Additionally, it has been shown to mobilize intracellular calcium, which is thought to be an important characteristic of its fungicidal activity . These effects on cellular processes highlight the compound’s potential as an antimicrobial agent.

Molecular Mechanism

The molecular mechanism of action of Methyl 3-methyl-2-benzofurancarboxylate involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, it has been shown to inhibit the growth of pathogenic fungi by augmenting calcium flux into the cytoplasm . This increase in cytoplasmic calcium concentration disrupts cellular homeostasis, leading to cell death. The compound’s ability to interact with specific enzymes and proteins is crucial for its antimicrobial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-methyl-2-benzofurancarboxylate have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that certain structural modifications can enhance its antifungal activity . For instance, converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative significantly increased its antifungal activity . These findings suggest that the compound’s temporal effects are influenced by its chemical stability and structural modifications.

Dosage Effects in Animal Models

The effects of Methyl 3-methyl-2-benzofurancarboxylate vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased antimicrobial activity At high doses, the compound may also exhibit toxic or adverse effects It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential toxicity

Metabolic Pathways

Methyl 3-methyl-2-benzofurancarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its antimicrobial properties and overall efficacy. For example, certain structural features of the compound have been shown to enhance its antifungal activity by increasing cytoplasmic calcium concentration . Understanding the metabolic pathways and interactions of this compound is crucial for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of Methyl 3-methyl-2-benzofurancarboxylate within cells and tissues are essential for its activity and function. The compound’s interactions with transporters and binding proteins can influence its localization and accumulation in specific cellular compartments These interactions are critical for its antimicrobial activity, as they determine the compound’s availability and effectiveness at the target site

Subcellular Localization

Methyl 3-methyl-2-benzofurancarboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2-benzofurancarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with suitable reagents to form the benzofuran ring. The reaction conditions often involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of methyl 3-methyl-2-benzofurancarboxylate may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Comparison with Similar Compounds

methyl 3-methyl-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

    Methyl 2-benzofurancarboxylate: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.

    3-Methyl-2-benzofuranacetic acid: Contains an acetic acid group instead of an ester, leading to different chemical properties and applications.

    2-Methylbenzofuran:

Properties

IUPAC Name

methyl 3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-8-5-3-4-6-9(8)14-10(7)11(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUOTQOUAMXGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174830
Record name Methyl 3-methyl-2-benzofurancarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2076-36-0
Record name Methyl 3-methyl-2-benzofurancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2076-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-2-benzofurancarboxylate
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Record name Methyl 3-methyl-2-benzofurancarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methyl-2-benzofurancarboxylate
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Synthesis routes and methods I

Procedure details

Acetylchloride (6.7 mL, 91 mmol) was added dropwise to 750 mL dry methanol cooled on an ice-bath under N2 atmosphere. After completion of the addition, the solution was stirred at RT for 30 min. Subsequently, 16.0 g (90 mmol) 3-methyl benzo[b]furan-2-carboxylic acid was added and the solution was refluxed for 17 h under N2 atmosphere. The solution was cooled on an ice-bath to 0° C. and 500 mL ice-cold water was added. The resulting white precipitate was collected by filtration and washed with cold methanol. Yield: 16.1 g (94%) of a white solid. 1H-NMR (200 MHz, CDCl3): δ 7.72 (d, J=8 Hz, 1H), 7.60 (t, J=8 Hz, 1H), 7.53 (t, J=8 Hz, 1H), 7.41 (d, J=8 Hz, 1H), 4.08 (s, 3H), 2.73 (s, 3H) ppm.
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-methyl-benzofuran-2-carboxylic acid (0.98 g, 5.6 mmol) and catalytic amount of DMF (5 drops) in THF (25 ml) was added oxalyl chloride (0.53 ml, 6.1 mmol). After stirring the solution for 1 h at room temperature, methanol (20 ml) and TEA (7.0 ml) were added. The reaction mixture was stirred overnight at room temperature, then concentrated and dissolved in ethyl acetate (100 ml) and washed with aqueous sodium bicarbonate solution (100 ml). The organic layer was dried over sodium sulfate and concentrated to provide crude methyl 3-methylbenzofuran-2-carboxylate (1.0 g, 5.3 mmol) as a tan solid, which was used without further purification.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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